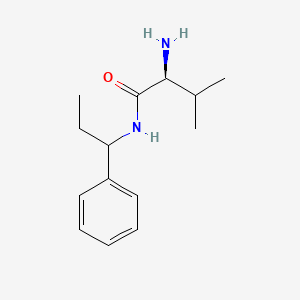

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKGDKJVMHLPIT-ABLWVSNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide typically involves multi-step organic synthesis techniques. One common method includes the use of chiral amines and butyramide derivatives under controlled conditions to ensure the desired stereochemistry. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Quorum Sensing Inhibition

One of the most notable applications of this compound is its role as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior through signaling molecules. Compounds that inhibit this process can potentially serve as novel therapeutic agents against bacterial infections. Research has shown that analogs of phenethylamides, including (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, exhibit significant QS inhibitory properties against various Gram-negative bacteria, including Vibrio harveyi and Chromobacterium violaceum .

Anticancer Properties

The compound also demonstrates potential anticancer activity. Studies indicate that fatty acid binding proteins (FABPs), which are implicated in cancer progression, can be inhibited by small molecules derived from this class of compounds. Specifically, the inhibition of FABP4 has been linked to reduced metastasis and invasion in colon cancer cells . This suggests that this compound could be explored further as a therapeutic agent in oncology.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Research has demonstrated that modifications to the phenethylamide structure can significantly influence biological activity. For instance, varying the length and branching of the acyl chain has been shown to enhance or diminish QSI activity against specific bacterial strains .

Table 1: Summary of Structural Modifications and Their Biological Activities

| Modification Type | Compound Example | Activity Against Vibrio harveyi | IC50 Value (µM) |

|---|---|---|---|

| Unmodified | This compound | Moderate | 50 |

| Extended Acyl Chain | N-Phenethyl Hexanamide | High | 10 |

| Shortened Acyl Chain | 3-Methyl-N-(2'-phenylethyl)-propionamide | Low | 100 |

Marine Bacterial Studies

In a study focused on marine bacteria, several phenethylamide derivatives were synthesized and evaluated for their QSI properties. Among these, this compound showed promising results in inhibiting bioluminescence in Vibrio harveyi. The findings support further exploration into marine-derived phenethylamides as potential QSIs .

Anticancer Research

Another significant study investigated the role of FABP4 inhibitors in cancer therapy. The compound was tested alongside other small molecules for its ability to inhibit FABP4 activity, showing a marked reduction in cell migration and invasion in colon cancer models . This highlights the potential for this compound in developing new cancer treatments.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the amide nitrogen and backbone modifications, which significantly influence physicochemical properties and biological activity. Below is a detailed analysis based on available evidence:

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Lipophilicity: The 1-phenyl-propyl group in the target compound likely increases membrane permeability compared to the polar 2-morpholinoethyl group in ’s compound, which may enhance solubility via sulfate salt formation .

Biological Activity

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a chiral compound belonging to the class of amino amides. Its structural characteristics suggest potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into its biological activity, drawing from diverse research findings and case studies.

Structural Characteristics

The molecular formula and structural configuration of this compound indicate a unique arrangement that may influence its pharmacological properties. The presence of a stereocenter at the second carbon enhances its chirality, which is crucial for its interaction with biological targets.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a butyramide structure with a phenyl-propyl substituent | Potential neurotransmitter modulation |

| (S)-N,N-Dimethyl-2-amino-3-methylbutanamide | Methyl group instead of phenyl-propyl | Different pharmacological profile |

| N-(1-Pentyl)-N-(4-methoxybenzyl)acetamide | Acetamide structure with methoxy substitution | Varying lipophilicity and solubility properties |

Biological Activity

The biological activity of this compound has not been extensively documented, but insights can be drawn from analogs and related compounds. Similar amino amides have demonstrated properties such as:

- Neurotransmitter Modulation : Compounds with similar structures often interact with receptors in the central nervous system, influencing mood, pain perception, and cognitive functions. This suggests that this compound may exhibit analogous effects.

- Potential Analgesic Effects : The compound's structural similarity to known analgesics indicates it may possess pain-relieving properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

- Neurogenic Effects : Research indicates that structurally related compounds can modulate neurogenic processes, potentially offering new avenues for treating neurological disorders .

- Quorum Sensing Inhibition : Analogous compounds have shown efficacy in inhibiting quorum sensing phenotypes in marine pathogens, suggesting that this compound might also exhibit antimicrobial properties .

- Pharmacological Profiling : Studies utilizing virtual screening strategies have identified compounds that interact with specific biological targets, indicating that this compound could similarly engage with critical receptors involved in various biological pathways .

Q & A

Q. What are the key considerations for ensuring enantiomeric purity during the synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide?

Enantiomeric purity can be achieved via asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) or auxiliaries. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) should be used to verify purity (>99% ee). Crystallization techniques, such as those employed for related disulfate crystalline forms, can further enhance enantiomeric excess by isolating the desired stereoisomer . Circular dichroism (CD) spectroscopy at 220–260 nm is recommended to confirm the (S)-configuration .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

A multi-technique approach is advised:

- 1H/13C NMR (600 MHz) for stereochemical confirmation and hydrogen bonding analysis (e.g., amide proton resonance at δ 6.8–7.2 ppm).

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to validate molecular weight (error < 2 ppm).

- X-ray crystallography for absolute configuration determination, following protocols similar to those in crystalline sulfonate derivatives .

- Fourier-transform infrared spectroscopy (FT-IR) to confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) .

Q. What storage conditions are recommended to maintain compound stability?

Store desiccated at -20°C under inert atmosphere (argon/nitrogen) in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C, 75% relative humidity for 4 weeks) and monitor decomposition via HPLC (C18 column, acetonitrile/water gradient). Similar protocols for light-sensitive amides show <5% degradation under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles across studies?

Discrepancies often stem from solvent purity, temperature gradients, or polymorphic forms. A systematic approach includes:

- Replicating experiments under controlled conditions (HPLC-grade solvents, ±0.1°C temperature stability).

- Using dynamic light scattering (DLS) to detect nanoparticle formation in saturated solutions.

- Applying meta-analysis frameworks from qualitative research to identify methodological biases .

Q. What experimental strategies are recommended for investigating membrane interaction mechanisms?

- Surface plasmon resonance (SPR): Use POPC lipid bilayers immobilized on L1 chips to measure binding kinetics (KA values) at 0.1–10 mM compound concentrations.

- Fluorescence anisotropy: Incorporate DPH probes to quantify membrane fluidity changes (Δr values).

- Molecular dynamics (MD) simulations: Parameterize force fields using PubChem data and simulate interactions over 100 ns trajectories .

Q. How can computational chemistry predict metabolic pathways and degradation products?

- Density functional theory (DFT): Calculate bond dissociation energies (B3LYP/6-311++G**) to identify labile sites (e.g., amide bonds).

- CYP450 docking: Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 5TQZ) and predict hydroxylation sites.

- In vitro validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Q. What methodologies are suitable for assessing polymorphic transitions under varying pH conditions?

- Powder X-ray diffraction (PXRD): Compare diffraction patterns (2θ = 5–40°) of recrystallized forms at pH 2–8.

- Differential scanning calorimetry (DSC): Monitor endothermic peaks (melting points) to detect phase changes.

- Solid-state NMR: Use 13C cross-polarization magic-angle spinning (CP/MAS) to analyze hydrogen-bonding networks, as demonstrated in sulfonate polymorph studies .

Methodological Notes

- Data Interpretation: For conflicting bioactivity results, apply iterative analysis frameworks (e.g., triangulation of in vitro, in silico, and structural data) .

- Safety Protocols: Follow hazard controls from safety data sheets, including PPE (nitrile gloves, FFP3 respirators) and fume hood use during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.